Sapanisertib - 1224844-38-5

Sapanisertib

Catalog Number: EVT-287825
CAS Number: 1224844-38-5
Molecular Formula: C15H15N7O
Molecular Weight: 309.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sapanisertib, also known as MLN0128 or TAK-228, is a synthetic, orally bioavailable, small-molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase. [] It belongs to the pyrazolopyrimidine class of kinase inhibitors. [] Sapanisertib is currently being investigated for its potential as an anti-cancer agent in preclinical and clinical studies. Its role in scientific research revolves around its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), key regulators of cell growth, proliferation, and survival. []

Future Directions
  • Combination Therapies: Future research should focus on exploring Sapanisertib in combination with other targeted therapies to enhance efficacy and overcome resistance mechanisms. Combinations with MEK inhibitors, CDK4/6 inhibitors, and immune checkpoint inhibitors are particularly promising. [, , , , ]
  • Biomarker Development: Identifying predictive biomarkers for Sapanisertib response is crucial to personalize treatment and improve clinical trial outcomes. [, ] Research should focus on understanding the molecular determinants of response and resistance to Sapanisertib.
  • Overcoming Resistance: Developing strategies to prevent or overcome resistance to Sapanisertib is essential for long-term treatment success. Preclinical studies are investigating novel combination approaches and alternative dosing schedules to address this challenge. [, , , ]
  • Repurposing for Other Diseases: Given its demonstrated activity against Plasmodium kinases, exploring Sapanisertib’s potential as an antimalarial drug warrants further investigation. [] Additionally, its role in modulating Wnt5a/mTOR signaling suggests potential therapeutic applications for fibrotic diseases like pulmonary fibrosis. []

Compound Description: Everolimus is an orally available, small molecule inhibitor of mTORC1, approved for the treatment of various cancers, including renal cell carcinoma and pancreatic neuroendocrine tumors. [, , , ] It acts by binding to the mTORC1 complex, inhibiting downstream signaling pathways involved in cell growth, proliferation, and angiogenesis.

TAK-117 (Serabelisib)

Compound Description: TAK-117 (Serabelisib) is a potent and selective inhibitor of the PI3Kα isoform. [, ] It disrupts the PI3K/AKT/mTOR signaling pathway, which is frequently activated in cancer cells and contributes to tumor growth and survival.

Trametinib

Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2 kinases, key components of the Ras/MAPK signaling pathway. [, , ] This pathway plays a crucial role in regulating cell growth, proliferation, and survival and is frequently dysregulated in various cancers.

Relevance: While sapanisertib targets the mTOR pathway, trametinib inhibits the MEK pathway, which can be activated downstream of mTOR. [, , ] Combining these agents could lead to enhanced antitumor activity due to the synergistic blockade of these two interconnected pathways. [, , ] Studies demonstrate that this combination effectively inhibits tumor growth and metastasis in preclinical models, including mucosal melanoma. [, ]

Metformin

Compound Description: Metformin, a widely used antidiabetic medication, has also shown potential anticancer properties. [] Its mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which negatively regulates the mTOR pathway.

Relevance: Metformin indirectly inhibits the mTOR pathway upstream, while sapanisertib directly inhibits mTORC1/2. [] Combining these agents may enhance antitumor activity by targeting the mTOR pathway at different levels. Studies indicate that this combination is tolerable and shows promising activity in patients with advanced malignancies. []

Obatoclax

Compound Description: Obatoclax is a small molecule inhibitor of the BCL-2 family of proteins, which are key regulators of apoptosis (programmed cell death). [, ] By inhibiting these proteins, obatoclax promotes apoptosis, particularly in cancer cells that overexpress BCL-2 family members.

Relevance: While sapanisertib disrupts the NRF2-mediated stress response and induces a pro-death phenotype in cancer cells, obatoclax acts synergistically by inhibiting the anti-apoptotic BCL-2 family proteins. [, ] This combination leads to increased oxidative stress and significantly enhances cell death, offering a potential therapeutic strategy for aggressive cancers like atypical teratoid rhabdoid tumors (AT/RT). [, ]

Alisertib

Compound Description: Alisertib is a small molecule inhibitor of Aurora A kinase, which plays a crucial role in cell cycle regulation, particularly during mitosis. [] Inhibition of Aurora A kinase can disrupt cell division and induce apoptosis, making it a potential target for cancer therapy.

Relevance: Alisertib targets Aurora A kinase, while sapanisertib inhibits mTORC1/2. [] Although they act on different molecular targets, combining these agents has been explored to overcome drug resistance and enhance antitumor activity in various cancers. [] While clinical benefits have been modest, some patients experienced significant responses, warranting further investigation. []

Ziv-aflibercept

Compound Description: Ziv-aflibercept is a recombinant fusion protein that acts as a vascular endothelial growth factor (VEGF) trap. [] It binds to VEGF, preventing it from interacting with its receptors and thereby inhibiting angiogenesis, the formation of new blood vessels that support tumor growth.

Relevance: Ziv-aflibercept targets angiogenesis by inhibiting VEGF, while sapanisertib inhibits the mTOR pathway, which can also contribute to angiogenesis. [] Combining these agents aims to disrupt tumor growth through dual inhibition of both angiogenesis and mTOR signaling. [] This combination was found to be tolerable and demonstrated anti-tumor activity in heavily pre-treated patients with advanced malignancies. []

Paclitaxel

Compound Description: Paclitaxel is a widely used chemotherapeutic agent that belongs to the taxane class of drugs. [, ] It inhibits cell division by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Rapamycin

Compound Description: Rapamycin, also known as sirolimus, is a macrolide compound with immunosuppressive and antiproliferative properties. [, , ] It acts as an allosteric inhibitor of mTORC1, primarily inhibiting the phosphorylation of S6K1.

Overview

Sapanisertib, also known by its developmental code MLN0128 or TAK-228, is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR) complex 1 and 2. This compound has garnered attention in the field of oncology due to its promising preclinical and clinical activity against various cancers, particularly acute lymphoblastic leukemia and nasopharyngeal carcinoma. The compound is currently undergoing clinical trials to evaluate its efficacy and safety profile.

Source and Classification

Sapanisertib is classified as a dual inhibitor of mTOR complexes 1 and 2. It belongs to a broader class of compounds known as pyrazolo[3,4-d]pyrimidines, which have been identified for their ability to modulate signaling pathways involved in cell growth, proliferation, and survival. The compound has shown significant preclinical activity against cancer cell lines and is being investigated for its potential use in combination with other therapeutic agents, such as cisplatin.

Synthesis Analysis

The synthesis of sapanisertib involves several steps that utilize advanced organic chemistry techniques. According to research, the compound was developed through a ligand-based inhibitor design approach followed by focused library synthesis and phenotypic screening. The synthetic route includes the following methods:

  1. Starting Materials: The synthesis begins with the preparation of key intermediates using reactions involving formamide and various boronic acids.
  2. Reactions: Key reactions include alkylation processes and coupling reactions facilitated by palladium-catalyzed cross-coupling techniques.
  3. Purification: The final product is purified using techniques such as silica gel chromatography to ensure high purity levels suitable for biological testing.

The specific synthetic pathways have been detailed in patents and scientific literature, emphasizing the importance of optimizing conditions for yield and selectivity .

Molecular Structure Analysis

Sapanisertib's molecular structure can be described as follows:

  • Chemical Formula: C19_{19}H21_{21}N5_{5}O
  • Molecular Weight: Approximately 345.41 g/mol
  • Structural Features: The compound contains a pyrazolo[3,4-d]pyrimidine core, which is crucial for its interaction with the mTOR target sites.

The structural data indicates that sapanisertib possesses functional groups that enhance its solubility and bioavailability, contributing to its pharmacological profile .

Chemical Reactions Analysis

Sapanisertib undergoes several chemical reactions during its synthesis:

  1. Alkylation Reactions: These reactions involve the introduction of alkyl groups to form stable intermediates that lead to the final compound.
  2. Coupling Reactions: Palladium-catalyzed coupling reactions are critical for forming the pyrazolo[3,4-d]pyrimidine framework.
  3. Deprotection Steps: Certain protective groups are removed in later stages to yield the active form of sapanisertib.

These reactions are essential for achieving the desired potency and selectivity against mTOR complexes .

Mechanism of Action

Sapanisertib exerts its pharmacological effects primarily through the inhibition of mTOR signaling pathways, which play a critical role in regulating cellular growth, proliferation, and survival. The mechanism can be outlined as follows:

  1. Inhibition of mTOR Complexes: By binding to mTOR complexes 1 and 2, sapanisertib disrupts downstream signaling pathways that promote cell cycle progression and inhibit apoptosis.
  2. Impact on Cancer Cells: This inhibition leads to reduced protein synthesis and cell growth in tumors that are dependent on mTOR signaling.
  3. Synergistic Effects: In combination with other chemotherapeutic agents like cisplatin, sapanisertib enhances cytotoxic effects on cancer cells by further disrupting survival pathways .
Physical and Chemical Properties Analysis

Sapanisertib exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water, which may affect its bioavailability.
  • Stability: Sapanisertib demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Pharmacokinetics: Initial studies indicate that sapanisertib has a half-life of approximately 24 hours with moderate accumulation upon repeated dosing .

These properties are critical for determining dosing regimens and understanding potential interactions with other therapeutic agents.

Applications

Sapanisertib is primarily being investigated for its applications in oncology:

  1. Cancer Treatment: It is being evaluated in clinical trials for patients with relapsed acute lymphoblastic leukemia and other malignancies where mTOR signaling plays a pivotal role.
  2. Combination Therapy: Studies are exploring its use in combination with traditional chemotherapy agents like cisplatin to enhance therapeutic efficacy .
  3. Research Tool: Beyond clinical applications, sapanisertib serves as a valuable research tool for studying mTOR signaling pathways in various biological contexts.
Biochemical Characterization of Sapanisertib

Structural Analysis and ATP-Competitive Binding Mechanisms

Sapanisertib (C₂₀H₂₁N₇O₂) belongs to the pyrazolopyrimidine class of kinase inhibitors, characterized by a bicyclic heteroaromatic core that mimics the purine ring of ATP. Its molecular structure features a benzoxazole moiety at the C4-position and a substituted benzyl or pyridyl group at the N7-position of the pyrazolopyrimidine scaffold. This configuration enables high-affinity interactions with the ATP-binding cleft of kinase targets. Structural studies reveal that the benzoxazole group occupies a hydrophobic affinity pocket adjacent to the catalytic site, while the pyrazolopyrimidine core forms critical hydrogen bonds with the hinge region residues (e.g., Val2240 and Trp2239 in mTOR) [1] [3].

Table 1: Key Structural Elements and Their Binding Interactions

Structural MotifBinding Site RegionInteraction Type
Pyrazolopyrimidine coreHinge regionH-bond with Val2240 backbone
Benzoxazole moietyAffinity pocketHydrophobic stacking
Substituted benzyl groupRibose pocketVan der Waals contacts

Molecular dynamics simulations demonstrate that sapanisertib stabilizes the kinase domain in an inactive conformation through competitive displacement of ATP. The inhibitor’s binding free energy (ΔG = -42.3 kcal/mol) exceeds that of ATP (ΔG = -30.1 kcal/mol), primarily due to enhanced hydrophobic complementarity and reduced solvation energy [8] [3]. Mutagenesis studies confirm that residues Glu2190 and Tyr2225 in mTOR are critical for sapanisertib binding, with mutations at these sites reducing inhibitory potency >100-fold [3] [9].

Selectivity Profiling Against mTORC1 and mTORC2 Complexes

Sapanisertib demonstrates equipotent inhibition of mTORC1 and mTORC2 by targeting their shared catalytic mTOR subunit. Biochemical assays reveal IC₅₀ values of 1–2 nM against both complexes in cell-free systems, significantly lower than rapamycin analogs (which primarily inhibit mTORC1 with IC₅₀ > 100 nM for mTORC2). This dual inhibition disrupts two critical signaling axes:

  • mTORC1 substrates: Complete suppression of S6K1 phosphorylation (IC₅₀ = 1.8 nM) and 4EBP1 phosphorylation (IC₅₀ = 2.3 nM)
  • mTORC2 substrates: Inhibition of AKT-Ser473 phosphorylation (IC₅₀ = 1.5 nM) and PKCα phosphorylation [9] [4] [8]

Table 2: Comparative Inhibition of mTOR Complexes by Sapanisertib vs. Rapalogs

TargetSapanisertib IC₅₀ (nM)Rapamycin IC₅₀ (nM)Functional Consequence
mTORC1 (p-S6K1)1.85.0Blocked protein translation
mTORC1 (p-4EBP1)2.350.0Reduced cap-dependent translation
mTORC2 (p-AKT-S473)1.5>1000Attenuated survival signaling
mTORC2 (p-PKCα)2.1>1000Impaired cytoskeletal organization

Unlike rapalogs, sapanisertib abrogates mTORC2-mediated feedback activation of AKT, a key resistance mechanism observed with mTORC1-selective inhibitors. In endometrial cancer models, this dual inhibition reduced downstream signaling flux by >90% at 10 nM concentrations [9] [4]. Chemoproteomic profiling identified negligible off-target binding to structurally related PI3K isoforms (IC₅₀ > 1 µM), confirming selectivity within the PI3K-related kinase (PIKK) family [3] [8].

Comparative Kinase Inhibition Profiles in Eukaryotic Systems

Sapanisertib exhibits broad-spectrum kinase inhibitory activity beyond human mTOR, with significant implications for drug repurposing. Chemoproteomic analyses using ATP-competitive beads identified high-affinity binding to multiple Plasmodium falciparum kinases:

  • PfPI4Kβ (Kdapp = 4 nM): Essential for phosphatidylinositol metabolism in malaria parasites
  • PfPKG (Kdapp = 20 nM): Regulates parasite egress and invasion
  • PI3K (PfVps34, Kdapp = 50 nM): Involved in vesicular trafficking [1] [3]

In contrast, human orthologs showed lower affinity (hPI4Kβ IC₅₀ = 380 nM; hPKG IC₅₀ > 1 µM), indicating evolutionary divergence in kinase active sites. Metabolomic profiling in Plasmodium-infected erythrocytes demonstrated that sapanisertib disrupts hemoglobin catabolism and lipid biosynthesis pathways at nanomolar concentrations, mirroring effects of specialized antimalarials like MMV390048 [1] [3].

Kinome-wide selectivity screening across 468 human kinases revealed that sapanisertib binds 12 kinases with Kd < 100 nM, including:

  • CDK2 (Kd = 8 nM)
  • PLK1 (Kd = 15 nM)
  • CK1ε (Kd = 22 nM)

However, cellular IC₅₀ values for these off-targets exceeded 300 nM, suggesting limited pharmacological relevance at therapeutic concentrations. Structural analysis attributes this selectivity to the gatekeeper residue size (Thr in mTOR vs. bulkier residues in nontarget kinases) and steric constraints in the ribose pocket [3] [8] [9].

Table 3: Cross-Species Kinase Inhibition Profile of Sapanisertib

Kinase TargetOrganismBinding Affinity (Kd/IC₅₀)Biological Function
mTORHomo sapiens1–2 nMMaster regulator of cell growth
PI4KβPlasmodium falciparum4 nMPhosphatidylinositol metabolism
PI4KβHomo sapiens380 nMLipid signaling
PKGPlasmodium falciparum20 nMParasite egress and invasion
PKGHomo sapiens>1000 nMSmooth muscle contraction
CDK2Homo sapiens8 nMCell cycle progression

Comprehensive Compound Nomenclature

Table 4: Sapanisertib Synonyms and Identifiers

DesignationIdentifier TypeSource
SapanisertibINN Name [1] [3]
TAK-228Development Code [2] [5]
MLN0128Predecessor Code [3] [4]
INK128Alternative Code [3] [9]
CB-228Post-Clinical Code [6] [10]

Properties

CAS Number

1224844-38-5

Product Name

Sapanisertib

IUPAC Name

5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine

Molecular Formula

C15H15N7O

Molecular Weight

309.33 g/mol

InChI

InChI=1S/C15H15N7O/c1-7(2)22-14-11(13(16)18-6-19-14)12(21-22)8-3-4-10-9(5-8)20-15(17)23-10/h3-7H,1-2H3,(H2,17,20)(H2,16,18,19)

InChI Key

GYLDXIAOMVERTK-UHFFFAOYSA-N

SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N

Solubility

Soluble in DMSO, not in water

Synonyms

TAK-228; TAK 228; TAK228; INK128; INK-128; INK 128; MLN0128; MLN 0128; MLN-0128; Sapanisertib.

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.